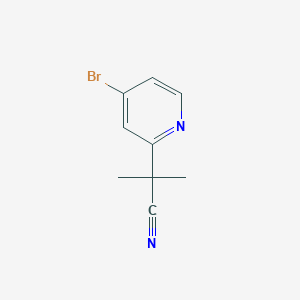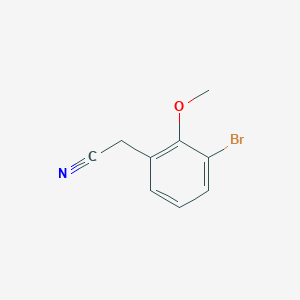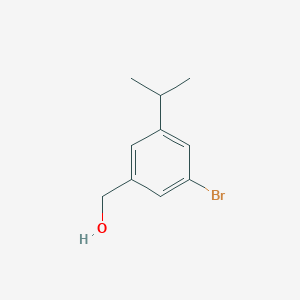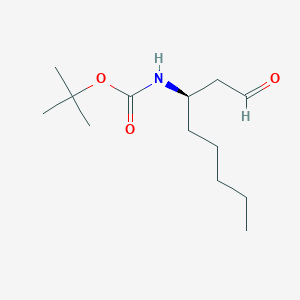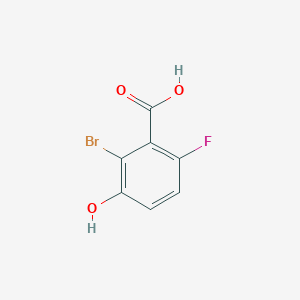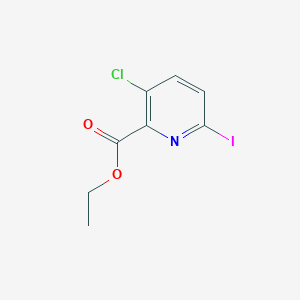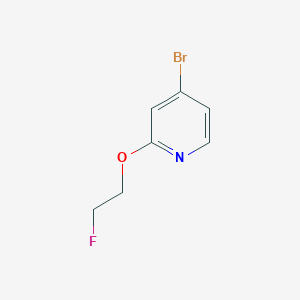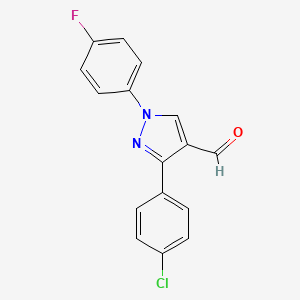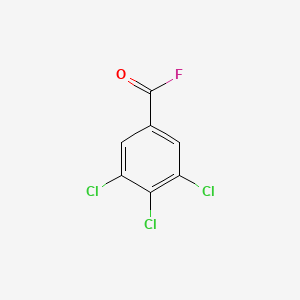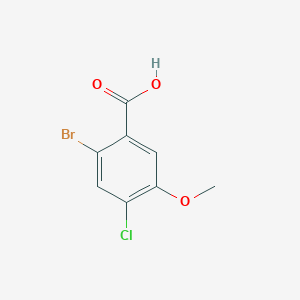
2-Bromo-4-chloro-5-methoxybenzoic acid
Descripción general
Descripción
2-Bromo-4-chloro-5-methoxybenzoic acid is an aromatic carboxylic acid derivative It is characterized by the presence of bromine, chlorine, and methoxy substituents on the benzene ring, which contribute to its unique chemical properties and reactivity
Mecanismo De Acción
Target of Action
The primary target of 2-Bromo-4-chloro-5-methoxy-benzoic acid is the Sodium-Glucose Transporter 2 (SGLT2) . SGLT2 is a protein that aids in the reabsorption of glucose in the kidneys. Inhibitors of SGLT2 are used in the treatment of diabetes, as they reduce blood glucose levels by preventing the reabsorption of glucose from the urine .
Mode of Action
2-Bromo-4-chloro-5-methoxy-benzoic acid interacts with SGLT2 by binding to it, inhibiting its function . This prevents the reabsorption of glucose from the urine, leading to a decrease in blood glucose levels.
Biochemical Pathways
The inhibition of SGLT2 by 2-Bromo-4-chloro-5-methoxy-benzoic acid affects the glucose reabsorption pathway in the kidneys . This leads to a decrease in blood glucose levels, which has downstream effects on various metabolic processes. For instance, it can lead to weight loss and lower blood pressure .
Result of Action
The primary result of the action of 2-Bromo-4-chloro-5-methoxy-benzoic acid is a reduction in blood glucose levels . By inhibiting SGLT2, it prevents the reabsorption of glucose from the urine, leading to decreased blood glucose levels. This can help manage blood glucose levels in individuals with diabetes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-5-methoxybenzoic acid typically involves the bromination and chlorination of 5-methoxybenzoic acid. The process can be carried out using bromine and chlorine in the presence of a suitable catalyst. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the halogenation reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a multi-step process. This involves the initial preparation of 5-methoxybenzoic acid, followed by sequential bromination and chlorination steps. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-chloro-5-methoxybenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can undergo oxidation to form corresponding derivatives or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Reactions: Substituted benzoic acid derivatives.
Oxidation Reactions: Carboxylic acid derivatives or ketones.
Reduction Reactions: Alcohols or aldehydes.
Coupling Reactions: Biaryl compounds.
Aplicaciones Científicas De Investigación
2-Bromo-4-chloro-5-methoxybenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It is utilized in the preparation of functional materials with specific properties.
Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-5-methoxybenzoic acid
- 4-Bromo-2-chloro-5-methoxybenzoic acid
- 5-Bromo-2-chloro-4-methoxybenzoic acid
Uniqueness
2-Bromo-4-chloro-5-methoxybenzoic acid is unique due to the specific positioning of the bromine, chlorine, and methoxy groups on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies.
Propiedades
IUPAC Name |
2-bromo-4-chloro-5-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO3/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBGJJWZVUNYOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
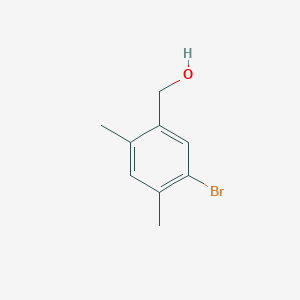
![5-[(4-Oxochromen-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B6359644.png)


